In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium Salt
In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-hydroxy-2-methylbenzenesulfonic acid ammonium salt. This document outlines the logical workflow, from synthesis to spectroscopic analysis, and presents predicted data to illustrate the elucidation process.
Introduction
4-Hydroxy-2-methylbenzenesulfonic acid and its salts are aromatic sulfonic acid derivatives. Aromatic sulfonic acids are a class of organic compounds that find applications in various fields, including as intermediates in the synthesis of dyes, pharmaceuticals, and detergents. The ammonium salt of 4-hydroxy-2-methylbenzenesulfonic acid (CAS No. 2742982-16-5) is of interest for its potential applications in organic synthesis and material science.[1][2][3] Accurate structure elucidation is paramount to understanding its chemical properties and potential applications. This guide details the necessary steps and analytical techniques to confirm the molecular structure of this compound.
Logical Workflow for Structure Elucidation
The structural confirmation of a synthesized chemical entity like 4-hydroxy-2-methylbenzenesulfonic acid ammonium salt follows a systematic workflow. This process begins with the synthesis of the target molecule, followed by purification and subsequent analysis using various spectroscopic techniques to confirm its identity and purity.
Caption: Workflow for the synthesis and structural elucidation of 4-hydroxy-2-methylbenzenesulfonic acid ammonium salt.
Predicted Physicochemical Properties and Spectroscopic Data
Due to the limited availability of experimental data in public literature, the following tables present the predicted physicochemical properties and spectroscopic data for 4-hydroxy-2-methylbenzenesulfonic acid ammonium salt. These predictions are based on the known structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2742982-16-5 | [1][2] |
| Molecular Formula | C₇H₁₁NO₄S | [1] |
| Molecular Weight | 205.23 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Solubility | Soluble in water |
Table 2: Predicted ¹H NMR Spectral Data (D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-6 (aromatic) |
| ~6.8 | d | 1H | H-5 (aromatic) |
| ~6.7 | s | 1H | H-3 (aromatic) |
| ~2.2 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-4 (C-OH) |
| ~138 | C-2 (C-CH₃) |
| ~130 | C-1 (C-SO₃⁻) |
| ~128 | C-6 |
| ~118 | C-5 |
| ~115 | C-3 |
| ~20 | -CH₃ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | O-H (phenol) | Stretching |
| 3200-3000 | N-H (ammonium) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2980-2850 | C-H (methyl) | Stretching |
| ~1600, ~1480 | C=C (aromatic) | Stretching |
| ~1450 | N-H (ammonium) | Bending |
| ~1200, ~1040 | S=O (sulfonate) | Asymmetric & Symmetric Stretching |
Table 5: Predicted Mass Spectrometry Data (ESI-)
| m/z | Ion |
| 187.02 | [M-H]⁻ (anion) |
| 107.05 | [M-H-SO₃]⁻ |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of 4-hydroxy-2-methylbenzenesulfonic acid ammonium salt.
Synthesis of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium Salt
This procedure is adapted from the known synthesis of the corresponding sodium salt.[4]
Materials:
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m-Cresol
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Concentrated sulfuric acid (98%)
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Ammonium hydroxide solution (28-30%)
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Deionized water
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Ethanol
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 50 g (0.46 mol) of m-cresol to 35 mL of concentrated sulfuric acid.
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Heat the reaction mixture to 100°C and maintain this temperature for 12-16 hours with continuous stirring.
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After cooling to room temperature, slowly and carefully dilute the reaction mixture with 200 mL of deionized water.
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Neutralize the acidic solution by the dropwise addition of ammonium hydroxide solution until a pH of 7 is achieved. The neutralization should be performed in an ice bath to control the exothermic reaction.
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Wash the resulting aqueous solution with ethyl acetate (3 x 100 mL) to remove any unreacted m-cresol.
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Concentrate the aqueous phase under reduced pressure to obtain a crude solid.
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Recrystallize the crude product from a minimal amount of hot ethanol to yield purified 4-hydroxy-2-methylbenzenesulfonic acid ammonium salt.
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Dry the crystals under vacuum.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10 mg of the purified product in 0.7 mL of deuterium oxide (D₂O).
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¹H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer.
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¹³C NMR: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.
4.2.2. Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the purified product.
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Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.
4.2.3. Mass Spectrometry (MS)
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Technique: Electrospray ionization (ESI) mass spectrometry in negative ion mode.
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Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol/water) and infuse it into the mass spectrometer.
Structure Elucidation from Predicted Data
The confirmation of the structure of 4-hydroxy-2-methylbenzenesulfonic acid ammonium salt would proceed by interpreting the obtained spectroscopic data as follows:
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¹H NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The splitting pattern (doublets and a singlet) would confirm the 1,2,4-substitution pattern. The singlet with an integration of three protons at a higher field would be characteristic of the methyl group. The protons of the ammonium ion would likely exchange with the D₂O solvent and therefore might not be observed.
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the different chemical environments of the carbon atoms, with the carbon attached to the hydroxyl group appearing at the lowest field in the aromatic region, and the methyl carbon appearing at the highest field.
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IR Spectroscopy: The IR spectrum would provide crucial information about the functional groups present. The broad absorption band in the 3400-3200 cm⁻¹ region would indicate the O-H stretching of the phenolic hydroxyl group. The bands around 3200-3000 cm⁻¹ and ~1450 cm⁻¹ would be characteristic of the N-H vibrations of the ammonium cation. The strong absorptions around 1200 cm⁻¹ and 1040 cm⁻¹ would confirm the presence of the sulfonate group.
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Mass Spectrometry: In negative ion mode ESI-MS, the spectrum would be expected to show a prominent peak at an m/z corresponding to the molecular weight of the anionic part of the molecule (187.02), which is the 4-hydroxy-2-methylbenzenesulfonate ion. Fragmentation of this ion could lead to the loss of SO₃, resulting in a peak at m/z 107.05, corresponding to the deprotonated m-cresol.
By combining the information from these analytical techniques, the chemical structure of 4-hydroxy-2-methylbenzenesulfonic acid ammonium salt can be unequivocally confirmed. The predicted data presented in this guide serves as a benchmark for what researchers should expect to observe when analyzing this compound.
